Retronasal Creaminess Enhancement: Gamma-Tetradecalactone vs. Delta-Tetradecalactone in Full-Fat Cream
In a direct head-to-head sensory spiking experiment, the retronasal creaminess-enhancing capacity of gamma-tetradecalactone was compared to that of its structural isomer, delta-tetradecalactone. The delta isomer enhanced the retronasal creamy flavor of cream when added above its threshold of 66 µmol/kg, whereas gamma-tetradecalactone did not exhibit this enhancing effect [1]. This result provides a definitive, quantifiable functional divergence between the two isomers that is directly relevant to procurement for dairy flavor applications.
| Evidence Dimension | Retronasal creaminess enhancement threshold in full-fat cream |
|---|---|
| Target Compound Data | Gamma-tetradecalactone: No creaminess enhancement observed at or above its sensory threshold. |
| Comparator Or Baseline | Delta-tetradecalactone (CAS 2721-22-4): Creaminess enhancement threshold = 66 µmol/kg. |
| Quantified Difference | Functional dichotomy: delta-isomer acts as a creaminess enhancer; gamma-isomer does not. |
| Conditions | Spiking of pasteurized full-fat cream (30% fat) with individual lactones; sensory panel evaluation. |
Why This Matters
For procurement in dairy flavor formulations, specifying gamma-tetradecalactone over delta-tetradecalactone leads to drastically different sensory outcomes—this is not a generic substitution.
- [1] Schlutt, B., Moran, N., Schieberle, P., & Hofmann, T. (2007). Sensory-Directed Identification of Creaminess-Enhancing Volatiles and Semivolatiles in Full-Fat Cream. Journal of Agricultural and Food Chemistry, 55(23), 9634–9645. View Source
